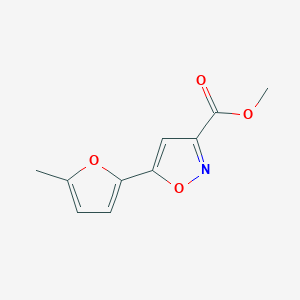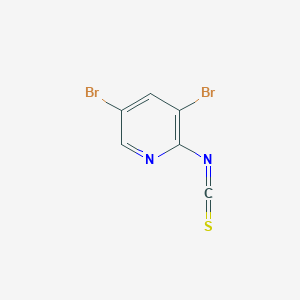
3,5-Dibromo-2-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-isothiocyanatopyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions, and an isothiocyanate group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-isothiocyanatopyridine typically involves the bromination of 2-isothiocyanatopyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in a solvent like chloroform at elevated temperatures . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3,5-Dibromo-2-isothiocyanatopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The isothiocyanate group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3,5-diamino-2-isothiocyanatopyridine, while oxidation of the isothiocyanate group can produce sulfonyl derivatives.
科学的研究の応用
3,5-Dibromo-2-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 3,5-Dibromo-2-isothiocyanatopyridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form thiourea linkages with amino groups in proteins. This reactivity can be exploited to inhibit enzyme activity or to label proteins for biochemical studies .
類似化合物との比較
Similar Compounds
3,5-Dibromo-2-isothiocyanatobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
3,5-Dibromo-2-isothiocyanatoaniline: Contains an amino group instead of a pyridine ring.
3,5-Dibromo-2-isothiocyanatothiophene: Contains a thiophene ring instead of a pyridine ring
Uniqueness
3,5-Dibromo-2-isothiocyanatopyridine is unique due to the presence of both bromine atoms and an isothiocyanate group on a pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential use in biological studies further highlight its uniqueness.
特性
分子式 |
C6H2Br2N2S |
|---|---|
分子量 |
293.97 g/mol |
IUPAC名 |
3,5-dibromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H2Br2N2S/c7-4-1-5(8)6(9-2-4)10-3-11/h1-2H |
InChIキー |
JIJWMWNPWMQLTE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)N=C=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


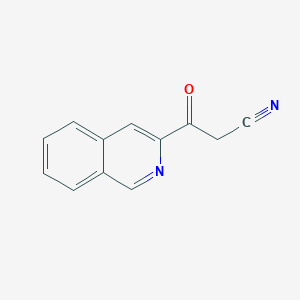
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
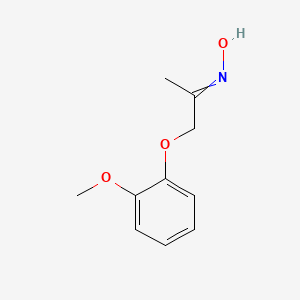
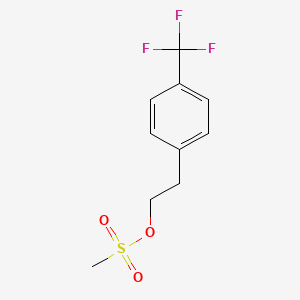
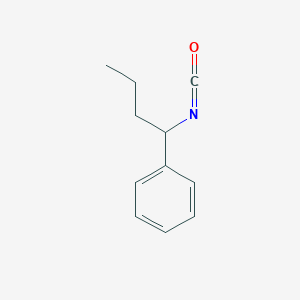
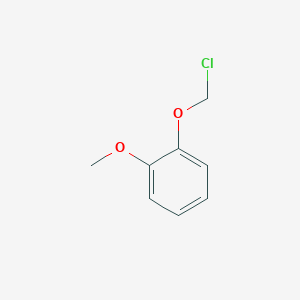
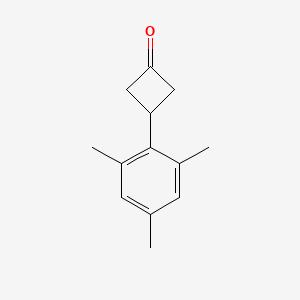
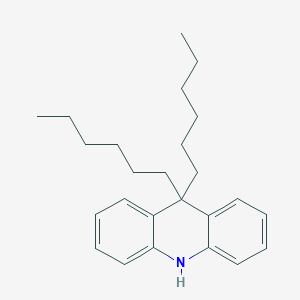
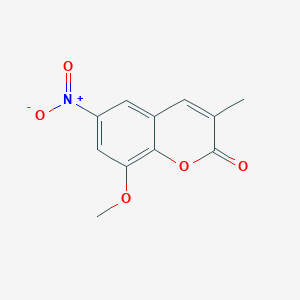
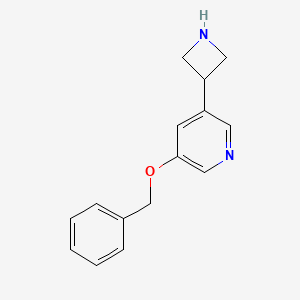
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
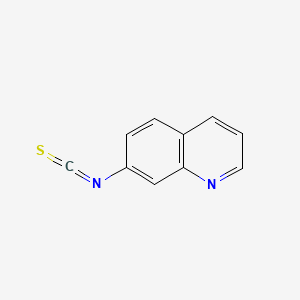
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
